molecular formula C21H22N2O B2840140 5-Methyl-2-(4-methyl-benzyl)-1,3,4,5-tetrahydro-2H-benzo[b][1,6]naphthyridin-10-one CAS No. 1553969-17-7

5-Methyl-2-(4-methyl-benzyl)-1,3,4,5-tetrahydro-2H-benzo[b][1,6]naphthyridin-10-one

Cat. No.: B2840140
CAS No.: 1553969-17-7
M. Wt: 318.42
InChI Key: NZDIVCGZGVHQHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 5-Methyl-2-(4-methyl-benzyl)-1,3,4,5-tetrahydro-2H-benzo[b][1,6]naphthyridin-10-one can be achieved through various synthetic routes. One common method involves the condensation of 2-(p-tolylamino)-quinoline with benzoic acid or its derivatives using Eaton’s reagent (P2O5 in MeSO3H) as a condensation agent . This method is efficient and yields the desired compound in good quantities.

Chemical Reactions Analysis

5-Methyl-2-(4-methyl-benzyl)-1,3,4,5-tetrahydro-2H-benzo[b][1,6]naphthyridin-10-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents like halogens or nitro compounds.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-Methyl-2-(4-methyl-benzyl)-1,3,4,5-tetrahydro-2H-benzo[b][1,6]naphthyridin-10-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(4-methyl-benzyl)-1,3,4,5-tetrahydro-2H-benzo[b][1,6]naphthyridin-10-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

5-Methyl-2-(4-methyl-benzyl)-1,3,4,5-tetrahydro-2H-benzo[b][1,6]naphthyridin-10-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in scientific research and industry.

Properties

IUPAC Name

5-methyl-2-[(4-methylphenyl)methyl]-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O/c1-15-7-9-16(10-8-15)13-23-12-11-20-18(14-23)21(24)17-5-3-4-6-19(17)22(20)2/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDIVCGZGVHQHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC3=C(C2)C(=O)C4=CC=CC=C4N3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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